3-Iminopentanedinitrile
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Overview
Description
3-Iminopentanedinitrile is an organic compound with the molecular formula C5H6N2 It is characterized by the presence of an imine group (-C=N-) and two nitrile groups (-C≡N) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iminopentanedinitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above, with optimized conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The compound can participate in substitution reactions, where the imine or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing nitriles to primary amines.
Substitution: Various nucleophiles can be used to substitute the imine or nitrile groups under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
3-Iminopentanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iminopentanedinitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The imine and nitrile groups can interact with nucleophiles and electrophiles, leading to various chemical transformations.
Pathways: The compound can participate in pathways involving oxidation, reduction, and substitution reactions, contributing to its diverse reactivity profile.
Comparison with Similar Compounds
Properties
CAS No. |
88519-10-2 |
---|---|
Molecular Formula |
C5H5N3 |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
3-iminopentanedinitrile |
InChI |
InChI=1S/C5H5N3/c6-3-1-5(8)2-4-7/h8H,1-2H2 |
InChI Key |
PYEFXDHWXVOHHX-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(=N)CC#N |
Origin of Product |
United States |
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